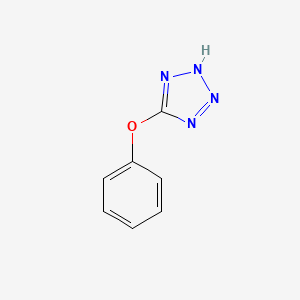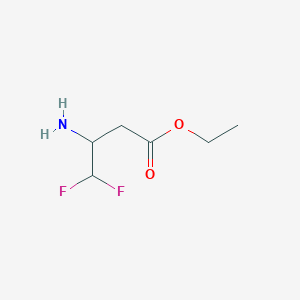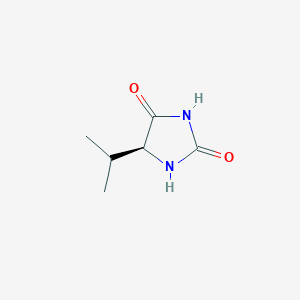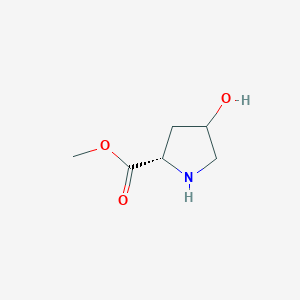
Phenyltetrazolyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyltetrazolyl ether is a heterocyclic compound containing a tetrazole ring substituted with a phenoxy group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The presence of the phenoxy group in this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyltetrazolyl ether typically involves the reaction of phenoxy-substituted nitriles with sodium azide under acidic conditions. One common method is the cycloaddition reaction of phenoxyacetonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyltetrazolyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxy-substituted tetrazole oxides.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Phenyltetrazolyl ether has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids in pharmacophores.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting specific enzymes and receptors.
Industry: Utilized in the development of corrosion inhibitors, explosives, and propellants due to its nitrogen-rich structure.
Mécanisme D'action
The mechanism of action of Phenyltetrazolyl ether varies depending on its application:
Biological Activity: The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion through adsorption and complex formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a phenoxy group.
5-Methyl-1H-tetrazole: Contains a methyl group, used as a bioisostere for carboxylic acids.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group, used in corrosion inhibition and as a ligand.
Uniqueness
Phenyltetrazolyl ether is unique due to the presence of the phenoxy group, which enhances its chemical stability and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
6489-09-4 |
|---|---|
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
5-phenoxy-2H-tetrazole |
InChI |
InChI=1S/C7H6N4O/c1-2-4-6(5-3-1)12-7-8-10-11-9-7/h1-5H,(H,8,9,10,11) |
Clé InChI |
UEHGAHXMHNQDIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Thieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B8766644.png)








